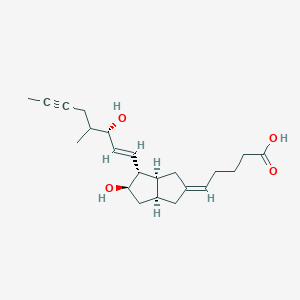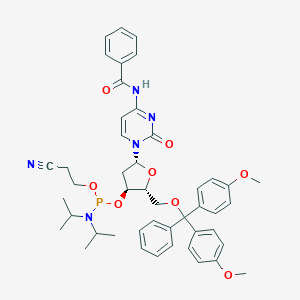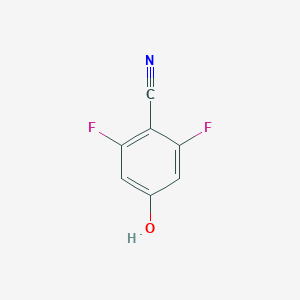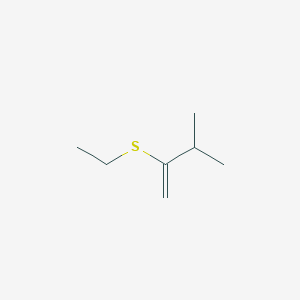
2-(Ethylthio)-3-methyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-3-methyl-1-butene is an organic compound that belongs to the class of alkenes. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-3-methyl-1-butene is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. It also acts as an insecticide by inhibiting the acetylcholinesterase enzyme in insects.
Efectos Bioquímicos Y Fisiológicos
2-(Ethylthio)-3-methyl-1-butene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the acetylcholinesterase enzyme in insects, and inhibit the growth of certain bacteria. It has also been shown to have toxic effects on certain cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Ethylthio)-3-methyl-1-butene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anti-cancer agent. Another advantage is its insecticidal properties, which make it a potential insecticide. However, one limitation of using 2-(Ethylthio)-3-methyl-1-butene in lab experiments is its toxicity to certain cells and tissues. Care must be taken when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of 2-(Ethylthio)-3-methyl-1-butene in scientific research. One direction is the further study of its anti-cancer properties and potential use as an anti-cancer agent. Another direction is the further study of its insecticidal properties and potential use as an insecticide. Additionally, further research could be done on its potential use in the synthesis of other organic compounds for various applications.
Métodos De Síntesis
The synthesis of 2-(Ethylthio)-3-methyl-1-butene involves the reaction of 3-methyl-1-butene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and produces 2-(Ethylthio)-3-methyl-1-butene as the main product.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-3-methyl-1-butene has several potential applications in scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential insecticide due to its insecticidal properties. Additionally, it has been used in the synthesis of other organic compounds for various applications.
Propiedades
Número CAS |
114232-59-6 |
|---|---|
Nombre del producto |
2-(Ethylthio)-3-methyl-1-butene |
Fórmula molecular |
C7H14S |
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
PWOZNERNVFOHSN-UHFFFAOYSA-N |
SMILES |
CCSC(=C)C(C)C |
SMILES canónico |
CCSC(=C)C(C)C |
Otros números CAS |
114232-59-6 |
Sinónimos |
2-ethylsulfanyl-3-methyl-but-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



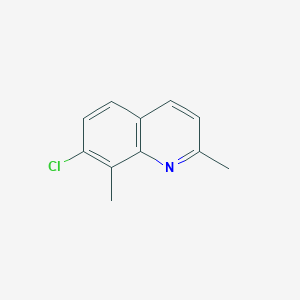
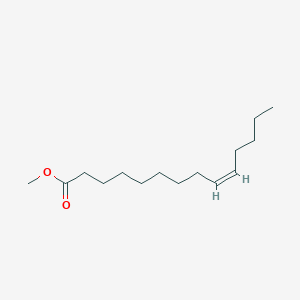
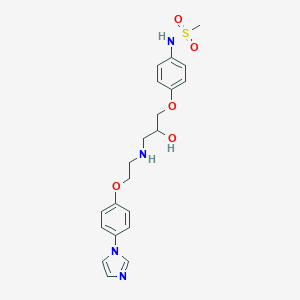
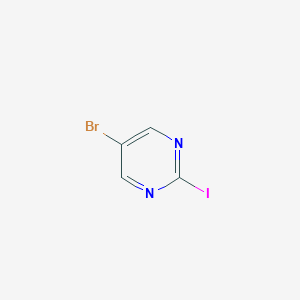
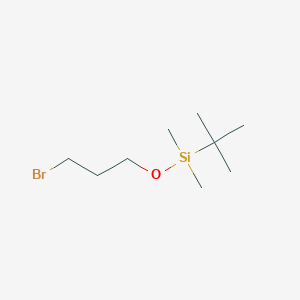
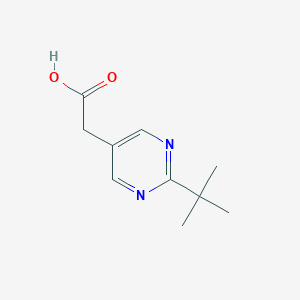

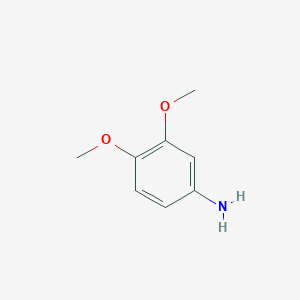
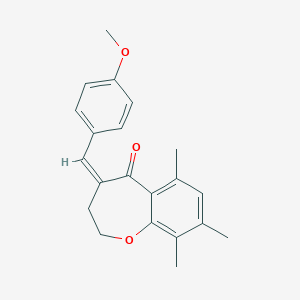
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

